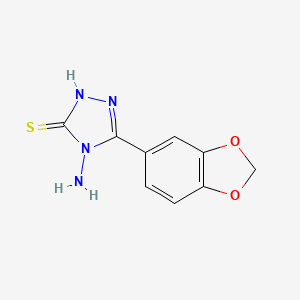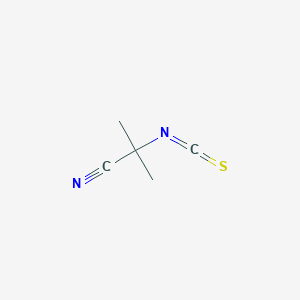
2-Isothiocyanato-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isothiocyanato-2-methylpropanenitrile is a chemical compound with the molecular formula C5H6N2S . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
Isothiocyanates, such as 2-Isothiocyanato-2-methylpropanenitrile, are typically synthesized using amines and highly toxic reagents such as thiophosgene . A more sustainable method has been developed which involves the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as solvent . This reaction is carried out under the protection of nitrogen and mild conditions .Molecular Structure Analysis
The molecular structure of 2-Isothiocyanato-2-methylpropanenitrile is represented by the formula C5H6N2S . The IUPAC Standard InChIKey for this compound is ZFWFRTVIIMTOLY-UHFFFAOYSA-N .Applications De Recherche Scientifique
Chemical and Physical Properties Analysis
- The favorable chemical and physical properties of 2,2'-azobis(2-methylpropanenitrile) (AIBN) have made it one of the most widely used compounds for studying radical-mediated degradation of pharmaceutical compounds. A stable product formed during AIBN decomposition, N-(1-cyano-1-methylethyl)-2-methylpropanamide, is easily detected and serves as a marker to confirm AIBN effectiveness and monitor the kinetic formation of free radical species (Wells-Knecht & Dunn, 2019).
Biosynthesis and Butterfly/Moth Research
- Research shows that 2-methylpropanenitrile is incorporated into cyanogenic glucosides, linamarin and lotaustralin, in butterflies and moths. This indicates that nitriles are probable intermediates in lepidopteran biosynthesis of these glucosides from valine and isoleucine (Davis & Nahrstedt, 1987).
Study of Ion Structures and Fragmentation
- A study on ionized 2-methylpropanenitrile revealed a drastic rearrangement in the molecular ion, leading to the formation of two stable structurally different [C4H6N]+ ions. These ions, formed via different pathways, were established by comparing metastable ion spectra, collision activation spectra, and charge stripping spectra from the compound and its analogues (Sarneel et al., 1982).
Polymerization and Chemical Synthesis
- Model reactions using 2-isothiocyanato-2-phenylpropane/Cum-NCS and TiCl4 combinations in the synthesis of polymers containing pseudohalide groups by cationic polymerization have been characterized. This study involved analyzing oligoisobutylenes synthesized under similar conditions and employing chromatographic techniques and mass spectrometry (Buchmann et al., 2000).
Plant Biochemistry and Cyanogenic Glucoside Synthesis
- In plants, specifically in white clover, microsomal fractions can synthesize 2-hydroxy-2-methylpropanenitrile, a precursor of cyanogenic glucosides, from various precursors in the presence of NADPH. This process involves converting l-valine and 2-methylpropanenitrile to 2-hydroxy-2-methylpropanenitrile, detectable as cyanide and acetone (Collinge & Hughes, 1982).
Pharmacological Synthesis and Evaluation
- Condensation reactions involving 4-isothiocyanato-4-methylpentane-2-one and 3-isothiocyanato butanal with various compounds have been studied for their potential anti-inflammatory and analgesic activities. Some of these compounds, synthesized using these reactions, showed moderate to good analgesic activity (Sondhi et al., 2008).
Environmental and Atmospheric Studies
- Studies on the vapor liquid equilibrium for binary systems including 2-methylpropane + ethanenitrile and 2-methylpropene + ethanenitrile provide insights into atmospheric and environmental processes (Uusi-Kyyny & Liukkonen, 2000).
Mécanisme D'action
Target of Action
Isothiocyanates, a class of compounds to which 2-isothiocyanato-2-methylpropanenitrile belongs, are known to interact with a variety of biological targets .
Mode of Action
Isothiocyanates are biologically active products resulting from the hydrolysis of glucosinolates, secondary metabolites found in plants from the Brassicaceae family . They have been shown to exhibit diverse bioactivities, including anticarcinogenic, anti-inflammatory, and antioxidative properties
Biochemical Pathways
Isothiocyanates are known to affect multiple biochemical pathways. They can induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, induce cell cycle arrest and apoptosis, affect heat shock proteins, and inhibit angiogenesis
Result of Action
Isothiocyanates in general have been shown to exhibit anticarcinogenic, anti-inflammatory, and antioxidative effects . They can induce cell cycle arrest and apoptosis, suggesting that they may have potential therapeutic applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of isothiocyanates. For instance, the synthesis of isothiocyanates can be influenced by the presence of sulfur and catalytic amounts of amine bases . The reaction conditions, such as temperature and solvent, can also affect the yield and selectivity of the reaction
Propriétés
IUPAC Name |
2-isothiocyanato-2-methylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c1-5(2,3-6)7-4-8/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJDHPRNEKKOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isothiocyanato-2-methylpropanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

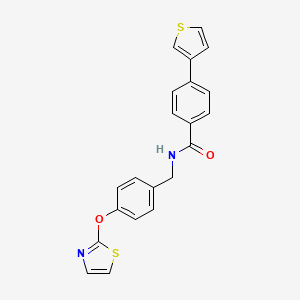
![2-amino-N-butan-2-yl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2774990.png)
![N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2774991.png)

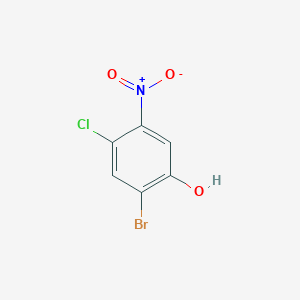
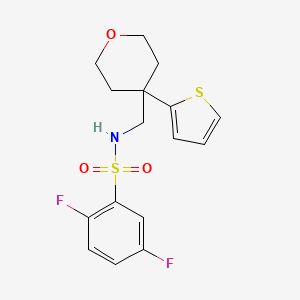
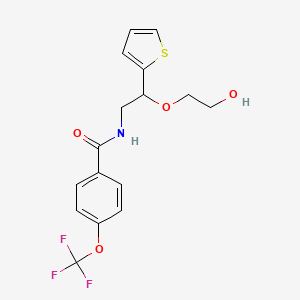

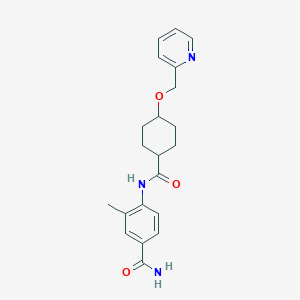
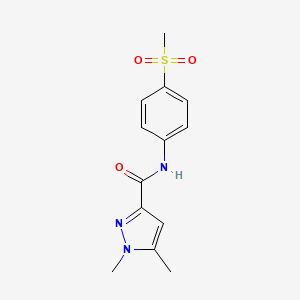
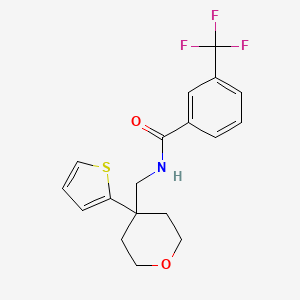
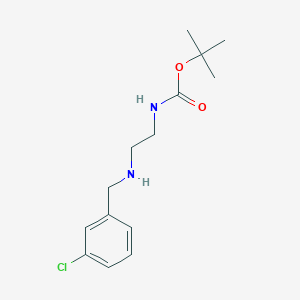
![3-[(2-Chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2775007.png)
